7-Fluoro-3-[[1-(2-phenylethylsulfonyl)piperidin-4-yl]methyl]quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-3-[[1-(2-phenylethylsulfonyl)piperidin-4-yl]methyl]quinazolin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazolinone core, which is known for its diverse biological activities, and a piperidine moiety, which is often found in pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3-[[1-(2-phenylethylsulfonyl)piperidin-4-yl]methyl]quinazolin-4-one typically involves multiple steps, starting with the preparation of the quinazolinone core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-3-[[1-(2-phenylethylsulfonyl)piperidin-4-yl]methyl]quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the quinazolinone or piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology: Its structural features suggest it could interact with various biological targets, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The quinazolinone core is known for its presence in various drugs, indicating potential therapeutic applications for this compound.
Industry: It could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 7-Fluoro-3-[[1-(2-phenylethylsulfonyl)piperidin-4-yl]methyl]quinazolin-4-one would depend on its specific biological target. Generally, compounds with a quinazolinone core can act as enzyme inhibitors or receptor antagonists, interacting with specific proteins to modulate their activity. The piperidine moiety may enhance binding affinity or selectivity for certain targets, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives and piperidine-containing molecules, such as:
- 6-Fluoro-3-[[1-(2-phenylethylsulfonyl)piperidin-4-yl]methyl]quinazolin-4-one
- 7-Chloro-3-[[1-(2-phenylethylsulfonyl)piperidin-4-yl]methyl]quinazolin-4-one
- 7-Fluoro-3-[[1-(2-phenylethylsulfonyl)piperidin-4-yl]methyl]quinazolin-2-one
Uniqueness
The uniqueness of 7-Fluoro-3-[[1-(2-phenylethylsulfonyl)piperidin-4-yl]methyl]quinazolin-4-one lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to other similar compounds. The presence of the fluorine atom and the sulfonyl group could enhance its stability, lipophilicity, or binding interactions with biological targets.
Properties
IUPAC Name |
7-fluoro-3-[[1-(2-phenylethylsulfonyl)piperidin-4-yl]methyl]quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3S/c23-19-6-7-20-21(14-19)24-16-25(22(20)27)15-18-8-11-26(12-9-18)30(28,29)13-10-17-4-2-1-3-5-17/h1-7,14,16,18H,8-13,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJSHFQANHLYHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=C(C2=O)C=CC(=C3)F)S(=O)(=O)CCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.